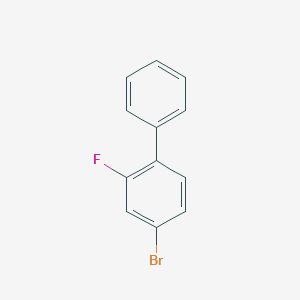

4-Bromo-2-fluorobiphenyl

Cat. No. B126189

Key on ui cas rn:

41604-19-7

M. Wt: 251.09 g/mol

InChI Key: HTRNHWBOBYFTQF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04443631

Procedure details

Solutions of 375 ml (325 g, 2.8 moles) of isoamyl nitrite, and of 378 grams (2.0 moles) of crude 4-bromo-2-fluoroaniline in 250 ml benzene are added separately and simultaneously dropwise over about 20 hours to 3500 ml of benzene vigorously stirred under a nitrogen atmosphere, and kept in a water bath at 65° C. The mixture is kept overnight at 65° C., then cooled, washed twice with 250 ml of water and evaporated. The dark oily residue is dissolved in 750 ml methanol and 450 ml concentrated hydrochloric acid, and treated with 138 grams (2.1 moles) of granular zinc, added in small portions over about 6 hours. In order to complete this "reductive upgrading", the solution is treated with 54 grams (1.0 mole) of fine iron filings over 0.5 hours. Within one hour the color of the mixture is visibly lighter. The solution is diluted with one liter of water and one liter of Skellysolve B hexanes, and the liquids are decanted from the remaining metals. The aqueous phase is extracted twice with one liter of Skellysolve B hexanes and the one liter of water, one liter of 1 N NaOH, and one liter of water. The solution is then passed through anhydrous sodium sulfate and evaporated to provide 389 grams of 4-bromo-2-fluoro-biphenyl.

[Compound]

Name

Skellysolve B hexanes

Quantity

1 L

Type

solvent

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

N(OCCC(C)C)=O.[Br:9][C:10]1[CH:16]=[CH:15][C:13](N)=[C:12]([F:17])[CH:11]=1.[CH:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>Cl.O.[Zn].[Fe]>[Br:9][C:10]1[CH:16]=[CH:15][C:13]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[C:12]([F:17])[CH:11]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

375 mL

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)OCCC(C)C

|

|

Name

|

|

|

Quantity

|

378 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC(=C(N)C=C1)F

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

450 mL

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

138 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Three

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

[Compound]

|

Name

|

Skellysolve B hexanes

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

54 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

vigorously stirred under a nitrogen atmosphere

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

kept in a water bath at 65° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice with 250 ml of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The dark oily residue is dissolved in 750 ml methanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added in small portions over about 6 hours

|

|

Duration

|

6 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Within one hour the color of the mixture is visibly lighter

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the liquids are decanted from the remaining metals

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase is extracted twice with one liter of Skellysolve B hexanes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=CC(=C(C=C1)C1=CC=CC=C1)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 389 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |